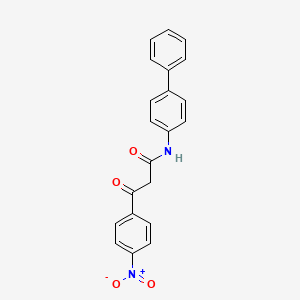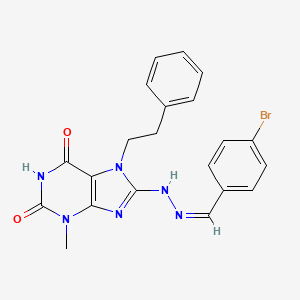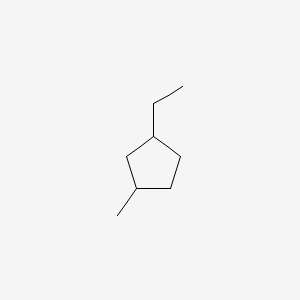
N-(4-hydroxyphenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxyphenyl)-4-methoxybenzamide is an organic compound characterized by the presence of both hydroxy and methoxy functional groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxyaniline and 4-methoxybenzoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amino group of 4-hydroxyaniline and the carboxyl group of 4-methoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Bulk Reactors: Large-scale reactors equipped with efficient stirring and temperature control systems.
Automated Systems: Use of automated systems for precise addition of reagents and control of reaction parameters.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-hydroxyphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
N-(4-hydroxyphenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-hydroxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-methoxyphenyl)acetamide: Used in the synthesis of pharmaceuticals.
N-(4-hydroxyphenyl)benzoic acid: Investigated for its anti-inflammatory properties.
Uniqueness
N-(4-hydroxyphenyl)-4-methoxybenzamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure allows for diverse applications in various fields, making it a valuable subject of study in scientific research.
Propriétés
Numéro CAS |
23600-48-8 |
|---|---|
Formule moléculaire |
C14H13NO3 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
N-(4-hydroxyphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H13NO3/c1-18-13-8-2-10(3-9-13)14(17)15-11-4-6-12(16)7-5-11/h2-9,16H,1H3,(H,15,17) |
Clé InChI |
FIPXHELNPLCOPK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11994647.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11994650.png)

![5-(4-chlorophenyl)-4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994652.png)
![methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B11994669.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994673.png)
![2-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-5-(diethylamino)phenol](/img/structure/B11994684.png)


![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11994701.png)
![3-(furan-2-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11994716.png)
![4-{[(E)-(3-iodophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994720.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11994724.png)
